molecular formula C17H15BrN2O5 B3912878 (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B3912878
M. Wt: 407.2 g/mol
InChI Key: SYANLJIPZVBTOY-BAQGIRSFSA-N
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Description

(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound that features a brominated aromatic ring and a nitro-substituted aromatic ring connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

    Nitration: Another starting material, 2-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroaniline.

    Coupling Reaction: The brominated and nitrated intermediates are then coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired propenamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 5-bromo-2-methoxybenzoic acid, 2-methoxy-4-nitrobenzoic acid.

    Reduction: 2-methoxy-4-nitroaniline to 2-methoxy-4-aminophenyl.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential ligand in catalytic reactions due to its functional groups.

Biology

    Medicinal Chemistry: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (Z)-3-(5-bromo-2-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

  • The presence of both bromine and nitro groups in (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its analogs.
  • The specific arrangement of functional groups can influence its chemical behavior and potential applications.

Properties

IUPAC Name

(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-15-7-4-12(18)9-11(15)3-8-17(21)19-14-6-5-13(20(22)23)10-16(14)25-2/h3-10H,1-2H3,(H,19,21)/b8-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYANLJIPZVBTOY-BAQGIRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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